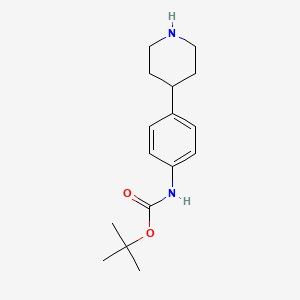

tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-piperidin-4-ylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-6-4-12(5-7-14)13-8-10-17-11-9-13/h4-7,13,17H,8-11H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVKGMPRRHBJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652391 | |

| Record name | tert-Butyl [4-(piperidin-4-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887589-58-4 | |

| Record name | tert-Butyl [4-(piperidin-4-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Alkylation Using tert-Butyl Piperidin-4-yl Carbamate

One common method involves N-alkylation of a suitable aromatic amine precursor with tert-butyl piperidin-4-yl carbamate in the presence of a base such as potassium carbonate (K2CO3) in acetonitrile solvent. This method is efficient and yields the desired carbamate-protected piperidine derivative in moderate to good yields (19–69%) depending on the substrate and conditions.

-

- Base: K2CO3

- Solvent: Acetonitrile

- Temperature: Ambient

- Time: Typically several hours

Hydrogenation and In Situ Deprotection

A patented method describes a two-step synthesis starting from resorcinol and azacycloalkanone derivatives:

Step 1: Coupling of resorcinol with azacycloalkanone in the presence of a strong base (e.g., sodium hydroxide or potassium tert-butylate) in polar solvents like water or tert-butanol at room temperature. This produces a Boc-protected intermediate in crystalline form, facilitating isolation without chromatography.

Step 2: Catalytic hydrogenation of the intermediate with a palladium catalyst (Pd/C, Pd hydroxide, or Pd acetate) under mild hydrogen pressure (1–10 bar, preferably 3–7 bar) in polar solvents (methanol, ethanol, acetic acid, ethyl acetate, or mixtures). During hydrogenation, the Boc group is cleaved in situ by adding an inorganic acid (e.g., HCl or H2SO4) or organic acid (e.g., trifluoroacetic acid), yielding the free 4-piperidin-4-yl-benzene-1,3-diol or its salt.

- Economical starting materials (resorcinol).

- Mild reaction conditions avoiding cryogenic temperatures.

- Avoids chromatographic purification due to crystalline intermediates.

- Easily scalable for industrial production.

Alternative Protection and Functionalization Approaches

Carbamate Formation via Carbamoylation

Carbamoylation reactions using Boc-protected piperidine derivatives and activated esters or acid chlorides are also reported. For instance, amidation of pivalic acid or cyclopropanecarboxylic acid with tert-butyl-piperidin-4-yl carbamate using coupling agents like EDC and HOBt in dichloromethane yields carbamate derivatives in high yields (up to 98%).

Base-Mediated Intramolecular Decarboxylative Synthesis

A method involving the synthesis of alkylamines via intramolecular decarboxylation of alkanoyloxycarbamates has been reported. This involves protection of hydroxycarbamates with silyl groups (e.g., tert-butyldimethylsilyl chloride) followed by benzoylation and subsequent transformations to yield carbamate-protected amines. The process uses mild bases like triethylamine and solvents such as dichloromethane at low temperatures (0 °C to room temperature).

Summary Data Table of Preparation Methods

Detailed Research Findings and Notes

The N-alkylation method using tert-butyl piperidin-4-yl carbamate is widely used for synthesizing analogs with various substitutions on the aromatic ring, enabling structural activity relationship (SAR) studies in medicinal chemistry.

The patented two-step synthesis starting from resorcinol is particularly notable for industrial application due to its simplicity, use of inexpensive reagents, and avoidance of chromatographic purification.

Protection of the piperidine nitrogen as a Boc carbamate is critical to prevent side reactions during aromatic substitutions or reductions. Boc groups can be removed under acidic conditions (e.g., TFA) to yield the free amine when needed.

Alternative carbamoylation methods using coupling agents like EDC/HOBt provide high yields and are useful for preparing derivatives with different acyl groups attached to the piperidine nitrogen.

Intramolecular decarboxylation methods offer a novel route to alkylamines with carbamate protection, useful for complex synthetic schemes involving piperidine derivatives.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group serves as a temporary protective moiety for the piperidine nitrogen. Its removal typically occurs under acidic conditions:

Example :

Cleavage of the Boc group using TFA produces 4-(4-aminophenyl)piperidine, which is isolated as a hydrochloride salt after neutralization .

Nucleophilic Substitution Reactions

The piperidine nitrogen participates in nucleophilic reactions after Boc deprotection. Common transformations include:

Sulfonylation

Reaction with sulfonyl chlorides yields sulfonamide derivatives:

text4-(4-Aminophenyl)piperidine + RSO₂Cl → 4-(4-(R-sulfonamido)phenyl)piperidine

Acylation

The amine reacts with acyl chlorides or anhydrides to form amides:

| Acylating Agent | Conditions | Yield | Product Use |

|---|---|---|---|

| Benzoyl chloride | Et₃N, DCM, 0°C → RT, 2 h | 90% | Antimicrobial agents |

| Acetic anhydride | Pyridine, RT, 12 h | 88% | Prodrug synthesis |

Mechanism :

The deprotected amine attacks the electrophilic carbonyl carbon, followed by elimination of HCl or acetic acid.

Reductive Amination

The primary amine undergoes reductive amination with aldehydes or ketones:

| Carbonyl Compound | Reducing Agent | Yield | Application |

|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH, RT, 6 h | 75% | Linker for bifunctional molecules |

| Cyclohexanone | H₂ (3 bar), Pd/C, MeOH, 12 h | 68% | CNS-targeted drug candidates |

Coupling Reactions

The aromatic amine (after Boc removal) participates in cross-coupling reactions:

Buchwald–Hartwig Amination

Formation of C–N bonds with aryl halides:

| Aryl Halide | Catalyst System | Yield | Product |

|---|---|---|---|

| 4-Bromotoluene | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 82% | 4-(4-Methylphenyl)piperidine |

| 2-Iodonaphthalene | Pd(OAc)₂, BINAP, t-BuONa | 78% | Polycyclic amine derivatives |

Suzuki–Miyaura Coupling

Introduction of aryl/heteroaryl groups via boronic acids:

| Boronic Acid | Conditions | Yield | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 85% | Fluorescent probes |

| 2-Thiopheneboronic acid | PdCl₂(dppf), NaHCO₃, DMF, 100°C | 73% | Anticancer agents |

Acid/Base-Mediated Rearrangements

The piperidine ring undergoes structural modifications under specific conditions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Ring expansion | H₂SO₄, 120°C, 8 h | Formation of azepane derivatives |

| Dehydration | POCl₃, pyridine, reflux, 6 h | Generation of Δ³-piperideine |

Stability Under Various Conditions

Thermal Stability :

-

Decomposition occurs above 250°C, releasing isobutylene and CO₂ .

pH Sensitivity : -

Stable in neutral/basic conditions (pH 7–12); rapid hydrolysis in acidic media (pH < 3) .

Comparative Reactivity Table

Scientific Research Applications

Antibacterial Activity

One of the most notable applications of tert-butyl (4-(piperidin-4-yl)phenyl)carbamate is its antibacterial properties . Research indicates that this compound exhibits significant activity against Gram-positive bacteria, including strains resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

A study demonstrated that compound 44 showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL). This efficacy was comparable to last-resort antibiotics like vancomycin and linezolid, highlighting its potential as a therapeutic agent in treating drug-resistant infections .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| MRSA | 0.78 μg/mL | High |

| VREfm | 3.125 μg/mL | High |

| Staphylococcus epidermidis | 1.56 μg/mL | Moderate |

Neuropharmacological Applications

In addition to its antibacterial properties, this compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotection Against Amyloid Beta

A study assessed the protective effects of a derivative of this compound in astrocytes stimulated with amyloid beta (Aβ) 1-42. The results indicated that the compound exhibited a moderate protective effect by reducing tumor necrosis factor-alpha (TNF-α) levels and oxidative stress markers in cell cultures . In vivo studies further explored its efficacy in a scopolamine-induced model of Alzheimer’s disease, where it demonstrated some ability to inhibit Aβ aggregation.

| Treatment Group | Aβ Levels Compared to Control (%) | TNF-α Reduction (%) |

|---|---|---|

| Control | 100 | 0 |

| Scopolamine | 150 | 0 |

| Compound-treated | 75 | 25 |

Synthesis and Chemical Modulation

The synthesis of this compound involves several steps that can be optimized for various applications. The compound can be synthesized through reductive amination and amidation reactions, which have been shown to yield high purity and yield .

Synthesis Overview

The general synthetic route includes:

- Reductive Amination : Using tert-butyl-piperidine-4-yl carbamate with aldehydes to form various derivatives.

- Amidation : Coupling with different carboxylic acids under specific conditions to modify biological activity.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenyl group contribute to its binding affinity and specificity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups : Trifluoromethylphenyl derivatives () exhibit higher molecular weights and enhanced binding affinity in hydrophobic pockets, as seen in BACE1 inhibitors .

Fluorination : Fluorine substitution () improves metabolic stability and bioavailability by resisting oxidative degradation .

Stereochemistry : The trans-configuration in 4-methylpiperidine analogs () may restrict conformational flexibility, affecting binding to chiral targets like p97 ATPase .

Biological Activity

tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H24N2O2

- Molecular Weight : Approximately 288.38 g/mol

The compound features a tert-butyl group, a piperidine ring, and a carbamate functional group, which contribute to its unique chemical reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The piperidine ring enhances binding affinity due to its structural properties, while the carbamate group can form covalent bonds with active site residues of target enzymes, leading to inhibition or modulation of their activity .

Key Mechanisms:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit enzymes such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), which are critical in neurological pathways .

- Receptor Binding : Its structural similarity to biologically active molecules allows it to interact with various receptors, potentially influencing neurotransmitter levels.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant inhibition of key enzymes involved in neurodegenerative diseases. Notably, it has shown potential as a dual inhibitor of hMAO-B and hBChE, with IC50 values indicating low micromolar inhibition . The following table summarizes the inhibitory activity against these enzymes:

| Enzyme | IC50 Value (µM) | Comments |

|---|---|---|

| hMAO-B | 4.3 | Balanced inhibition; potential for therapeutic use |

| hBChE | 8.5 | Effective in modulating cholinergic activity |

Case Studies

- Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect astrocytes from amyloid beta-induced toxicity, suggesting a role in mitigating neurodegenerative processes associated with Alzheimer's disease .

- Antimicrobial Activity : Another study highlighted the compound's antimicrobial properties, particularly against drug-resistant strains of bacteria like MRSA and VREfm, showcasing its potential in treating infections while maintaining selectivity towards mammalian cells .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Inhibition of Pyroptosis : Research involving differentiated THP-1 cells showed that compounds derived from similar structures could prevent NLRP3-dependent pyroptosis, indicating potential anti-inflammatory properties .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Neuroprotective Effects | Protects astrocytes from Aβ toxicity; reduces TNF-α levels |

| Enzyme Inhibition | Dual inhibition of MAO-B and BChE; low micromolar IC50 |

| Antimicrobial Activity | Effective against MRSA and VREfm; selective towards cells |

Q & A

Q. What are the standard synthetic routes for tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate, and what reaction conditions are critical for success?

Methodological Answer: The synthesis typically involves coupling a piperidine-containing aryl amine with tert-butyl chloroformate. Key steps include:

- Base selection: Triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to deprotonate the amine and activate the chloroformate .

- Solvent choice: Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred due to their inertness and ability to dissolve intermediates .

- Temperature control: Reactions are typically conducted at 0–25°C to minimize side reactions like carbamate hydrolysis .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization yields high-purity product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Confirm the presence of the tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C) and piperidine protons (δ ~2.5–3.5 ppm) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the aromatic and piperidine regions .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in a desiccator to prevent hydrolysis of the carbamate group .

- Light sensitivity: Use amber vials to protect against UV degradation, especially if the aryl group contains electron-rich substituents .

- Solvent compatibility: Dissolve in anhydrous DMSO or DCM for long-term storage; avoid protic solvents (e.g., water, methanol) .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

Methodological Answer:

- Monitor reaction progress: Use TLC (silica, UV-active spots) or in-situ IR to detect unreacted starting materials .

- Optimize stoichiometry: A 1.2:1 molar ratio of tert-butyl chloroformate to amine minimizes side products like urea formation .

- Purification challenges: If silica gel interaction is problematic (e.g., compound streaking), switch to reverse-phase flash chromatography .

Q. What strategies mitigate discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Assay validation: Use positive controls (e.g., known kinase inhibitors for enzyme assays) and replicate experiments across multiple cell lines .

- Solubility adjustments: Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts in cellular assays .

- Metabolic stability testing: Incubate with liver microsomes (human/rat) to assess if rapid degradation explains inconsistent in vivo results .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

Methodological Answer:

- Docking studies: Use Schrödinger Suite or AutoDock Vina to model interactions between the piperidine ring and target proteins (e.g., GPCRs) .

- QSAR analysis: Correlate substituent electronic effects (Hammett σ values) with activity to prioritize synthetic targets .

- MD simulations: Assess conformational flexibility of the carbamate group to optimize binding pocket occupancy .

Q. What analytical methods resolve conflicting stability data under acidic/basic conditions?

Methodological Answer:

- pH-rate profiling: Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C) and monitor by HPLC to determine degradation kinetics .

- LC-MS identification: Characterize hydrolysis products (e.g., free piperidine or CO₂ release) to confirm degradation pathways .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistencies in safety data across SDS sources?

Methodological Answer:

Q. What statistical approaches validate reproducibility in biological assays involving this compound?

Methodological Answer:

- Power analysis: Calculate sample sizes (e.g., using G*Power) to ensure statistical significance (α=0.05, power=0.8) .

- Blinded replicates: Assign compound batches randomly across experimental groups to control for synthesis variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.